

(R)-3-Octanol: A Fungal Volatile Organic Compound Orchestrating Interkingdom Communication

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Compound of Interest

Compound Name: (R)-3-Octanol

Cat. No.: B8807877

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Octanol, a chiral eight-carbon volatile organic compound (VOC), is a significant secondary metabolite produced by a diverse range of fungi. This multifaceted molecule acts as a semiochemical, mediating complex interactions between fungi, plants, and insects. As a key component of the fungal volatilome, **(R)-3-Octanol** can influence fungal development, modulate plant defense mechanisms, and serve as an attractant or repellent for various insect species. This technical guide provides a comprehensive overview of the biosynthesis of **(R)-3-Octanol**, the signaling pathways it triggers, and its diverse biological effects. Detailed experimental protocols for its analysis and the study of its functions are provided, alongside quantitative data and visual representations of the underlying molecular mechanisms to support further research and potential applications in agriculture and drug development.

Biosynthesis of (R)-3-Octanol in Fungi

The biosynthesis of **(R)-3-Octanol** in fungi originates from the oxidative metabolism of linoleic acid, a common fatty acid. The pathway involves a series of enzymatic reactions, primarily catalyzed by lipoxygenases (LOXs), hydroperoxide lyases (HPLs), and alcohol dehydrogenases (ADHs) or short-chain dehydrogenases/reductases (SDRs).

The initial step involves the oxygenation of linoleic acid by a lipoxygenase to form a hydroperoxide intermediate. This is subsequently cleaved by a hydroperoxide lyase to yield 3-octanone. The final and crucial step for the production of the specific (R)-enantiomer is the stereoselective reduction of the ketone group of 3-octanone. This reaction is catalyzed by specific fungal alcohol dehydrogenases or short-chain dehydrogenases/reductases, which exhibit a preference for producing the (R)-configuration.



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Regulation of (R)-3-Octanol Biosynthesis

The production of **(R)-3-Octanol** and other oxylipins in fungi is intricately regulated by complex signaling networks that respond to environmental cues. G-protein coupled receptors (GPCRs) on the fungal cell surface can detect external signals, initiating downstream signaling cascades. Mitogen-activated protein kinase (MAPK) pathways are key components of this signal transduction, relaying information to the nucleus to modulate the expression of genes involved in secondary metabolism, including those encoding the enzymes for **(R)-3-Octanol** biosynthesis.

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Biological Effects and Signaling Perception

(R)-3-Octanol elicits a range of biological responses in different organisms, acting as a chemical messenger in the ecosystem.

Effects on Plants

Fungal-derived **(R)-3-Octanol** can be perceived by plants, leading to the activation of their defense signaling pathways. This "priming" effect can enhance the plant's resistance to subsequent pathogen attacks. The perception of **(R)-3-Octanol** can trigger a cascade of intracellular events, including the production of reactive oxygen species (ROS), activation of MAPK pathways, and modulation of phytohormone signaling, particularly involving salicylic acid (SA) and jasmonic acid (JA). This ultimately leads to the transcriptional reprogramming of defense-related genes.

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Effects on Insects

In insects, **(R)-3-Octanol** is detected by olfactory receptor neurons (ORNs) located in the antennae and maxillary palps. The binding of **(R)-3-Octanol** to specific odorant receptors (ORs), which can be either G-protein coupled or ionotropic, triggers a signal transduction cascade. This can lead to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. The signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response, which can be attraction or repulsion depending on the insect species and the concentration of the compound.^[1]

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Quantitative Data

The production of **(R)-3-Octanol** varies significantly among different fungal species and is influenced by culture conditions. Similarly, its biological effects are often concentration-dependent.

Table 1: Production of **(R)-3-Octanol** by Various Fungal Species

Fungal Species	Growth Conditions	(R)-3-Octanol Production	Reference
Trichoderma harzianum	Liquid Culture	Detected	[2]
Penicillium expansum	-	Detected	
Aspergillus flavus	-	Detected	[3]
Fusarium oxysporum	-	Detected	[4]
Agaricus bisporus	-	Detected	

Note: Quantitative data for **(R)-3-Octanol** production is often reported as part of a complex volatile profile. The table indicates the detection of 3-octanol, with the stereochemistry not always specified in all studies.

Table 2: Effective Concentrations of 3-Octanol for Biological Activities

Target Organism	Biological Effect	Effective Concentration	Reference
Drosophila melanogaster	Olfactory Adaptation	37.4 μ L in 40.3 g paraffin oil	[5]
Culex quinquefasciatus	Repellency	1% solution	[6]
Tobacco Plants	Induction of Systemic Acquired Resistance	100 mM	[7]
Fusarium oxysporum f. sp. lycopersici	Mycelial Growth Inhibition (EC50)	8.1 - 9.3 ng/mL	[4]
Penicillium camemberti	Spore Germination Inhibition	100 μ M (transient), 3 mM (total)	[8]

Experimental Protocols

Collection and Analysis of Fungal Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a non-invasive method for the collection and analysis of VOCs from fungal cultures.

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Methodology:

- **Fungal Culture:** Grow the fungal species of interest on a suitable solid or liquid medium in a sealed headspace vial. Include a control vial with only the medium.
- **SPME Fiber Selection:** Choose an appropriate SPME fiber coating based on the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatiles.
- **Headspace Sampling:** Pierce the septum of the vial with the SPME needle and expose the fiber to the headspace above the fungal culture for a defined period (e.g., 30-60 minutes) at a controlled temperature.
- **GC-MS Analysis:**
 - **Desorption:** Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
 - **Separation:** The desorbed compounds are separated on a GC column (e.g., a non-polar or medium-polar column). Use a suitable temperature program to achieve good separation.
 - **Detection:** The separated compounds are detected by a mass spectrometer, which provides mass spectra for identification.
- **Data Analysis:** Identify the compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley). Quantify the compounds using

internal or external standards.

Electroantennography (EAG) for Insect Olfactory Response

EAG is an electrophysiological technique used to measure the overall response of an insect's antenna to volatile compounds.

Methodology:

- **Insect Preparation:** Immobilize an insect and carefully excise an antenna.
- **Electrode Placement:** Mount the antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted at the base.
- **Stimulus Preparation:** Prepare a series of dilutions of **(R)-3-Octanol** in a suitable solvent (e.g., mineral oil or hexane). Apply a known amount of each dilution onto a filter paper strip placed inside a Pasteur pipette.
- **Stimulus Delivery:** Deliver a puff of air through the pipette, carrying the odorant over the antenna.
- **Data Recording and Analysis:** Record the electrical potential difference (the EAG response) generated by the antenna. Measure the amplitude of the response for each concentration and plot a dose-response curve.

Analysis of Plant Defense Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify the expression of plant defense-related genes in response to **(R)-3-Octanol** exposure.

Methodology:

- **Plant Treatment:** Expose plants to a known concentration of volatile **(R)-3-Octanol** in a sealed chamber for a specific duration. Include a control group exposed to the solvent only.

- **RNA Extraction:** Harvest plant tissue (e.g., leaves) at different time points after exposure and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- **qPCR:** Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin).
- **Data Analysis:** Calculate the relative gene expression levels using the comparative Ct ($\Delta\Delta C_t$) method.

Conclusion and Future Perspectives

(R)-3-Octanol is a pivotal fungal VOC that plays a significant role in shaping ecological interactions. Its biosynthesis from linoleic acid and its perception by plants and insects involve complex and finely regulated enzymatic and signaling pathways. The quantitative and methodological details provided in this guide offer a solid foundation for researchers and professionals to further explore the fundamental biology and potential applications of this fascinating molecule. Future research should focus on identifying the specific enzymes and receptors involved in its production and perception, as well as elucidating the intricate regulatory networks that govern these processes. A deeper understanding of the role of **(R)-3-Octanol** in interkingdom communication will undoubtedly open up new avenues for the development of novel strategies in sustainable agriculture and for the discovery of new drug targets.

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